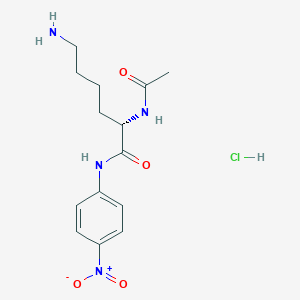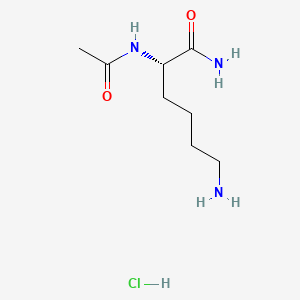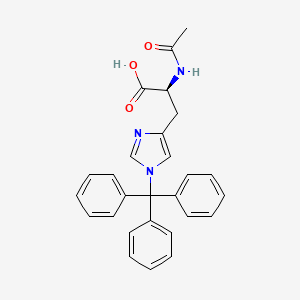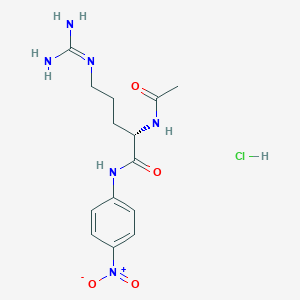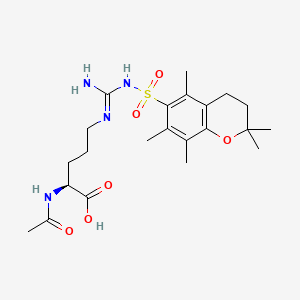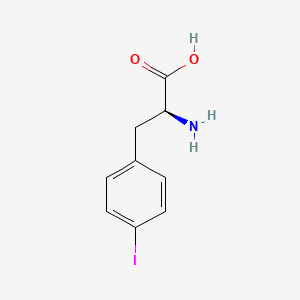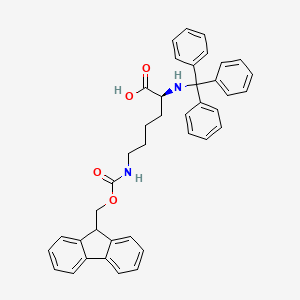
Trt-Lys(Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Trt-Lys(Fmoc)-OH” is a compound used in peptide synthesis. It is a derivative of the amino acid lysine, which has been modified with the protecting groups Trt (trityl) and Fmoc (9-fluorenylmethoxycarbonyl) .
Synthesis Analysis
The synthesis of “this compound” involves the use of Fmoc Solid Phase Peptide Synthesis (SPPS). This method involves the sequential reaction of suitably protected and activated amino acids . The N-terminal Fmoc group must be removed using piperidine before the acid cleavage of the peptidyl resin can be performed .Chemical Reactions Analysis
In Fmoc SPPS, the peptide is detached from the resin support and all the side-chain protecting groups of the amino acid residues are removed to yield the desired peptide. This step is normally carried out by treating the peptidyl resin with trifluoroacetic acid (TFA) .Scientific Research Applications
Synthesis of Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates : Trt-Lys(Fmoc)-OH is used in solid-phase peptide synthesis for attaching fluorescent tags while growing the peptide chain. This approach is versatile for synthesizing ligand-targeted fluorescent-tagged bioconjugates for cancer research, demonstrating specificity in vitro for prostate, breast, bladder, and brain cancers, and folate receptor-positive cancers such as ovarian, lung, and endometrium cancers (Sengupta et al., 2018).
Protection of Histidine in Peptide Synthesis : The trityl (Trt) group, including in compounds like this compound, is ideal for side-chain protection of His in peptide syntheses, especially in combination with fluorenylmethyloxycarbonyl (Fmoc) and other mild acid-cleavable protecting groups. This application is significant in facilitating the synthesis of complex peptides (Sieber & Riniker, 1987).
Solid Phase Synthesis of Phosphoserine Peptides : this compound is used in the synthesis of phosphoserine peptides, a key component in research on diseases like Alzheimer's Disease. The building block method developed using a combination of Fmoc and Alloc strategies includes this compound as an integral part (Shapiro et al., 1996).
Development of Supramolecular Gels Based on Amino Acids : this compound, due to its charged nature, is utilized in the creation of supramolecular gels with potential biomedical applications. Its incorporation into such gels, especially with colloidal and ionic silver mixtures, has been investigated for enhanced antimicrobial activity (Croitoriu et al., 2021).
Synthesis of Orthogonally Protected β-Ethoxyasparagine : The compound is used in the synthesis of orthogonally protected β-hydroxyasparagine derivatives, which are building blocks for solid-phase peptide synthesis. This application is significant for the scalable synthesis of complex peptides (Spengler et al., 2010).
Properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBORKOTDYTSJ-QNGWXLTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
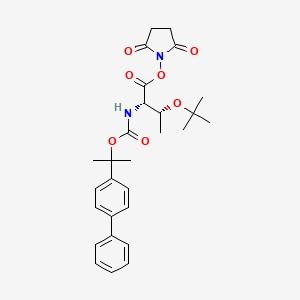
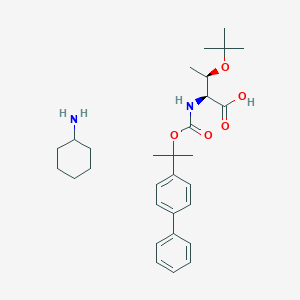
![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)


